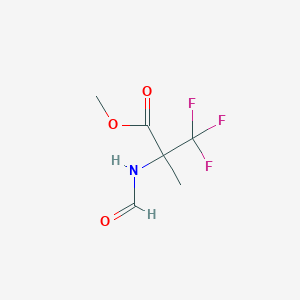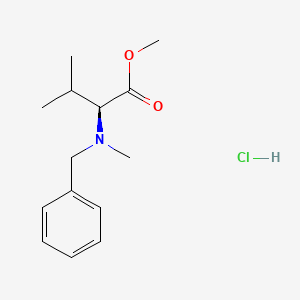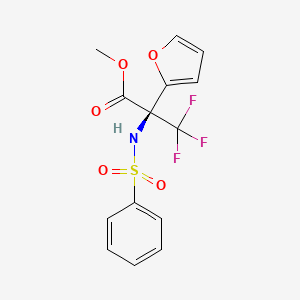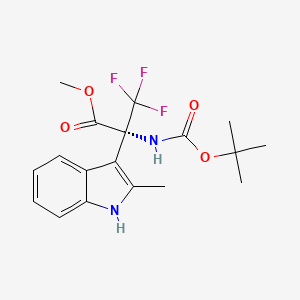![molecular formula C16H14F3NO5 B6328246 Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97% CAS No. 1262415-73-5](/img/structure/B6328246.png)
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97% (hereafter referred to as Methyl N-[(BzOCF3F2A)], is an organofluorine compound that has recently been developed for use in scientific research. It is a versatile compound with a wide range of applications in biochemistry, chemistry, and pharmacology. This compound has been used to investigate the structure and function of proteins, as well as to develop new drugs. It is also used for the synthesis of other compounds, such as peptides and polymers. In We will also discuss potential future directions in the use of this compound.
Mécanisme D'action
Methyl N-[(BzOCF3F2A)] is an organofluorine compound and its mechanism of action is based on its ability to interact with proteins. The compound is capable of forming covalent bonds with the side chains of amino acids, resulting in the formation of a stable complex. This complex can then interact with other proteins and molecules, allowing for the study of protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acids, allowing for the study of post-translational modifications.
Biochemical and Physiological Effects
Methyl N-[(BzOCF3F2A)] has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(BzOCF3F2A)] has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is soluble in both organic and aqueous solvents, making it easy to work with in the laboratory. However, the compound is toxic and should be handled with care. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of Methyl N-[(BzOCF3F2A)]. The compound could be used to study the structure and function of other proteins, as well as to develop new drugs. Additionally, the compound could be used to synthesize other compounds, such as peptides and polymers. Additionally, the compound could be used to study the mechanism of action of existing drugs and to develop new therapeutic agents. Finally, the compound could be used to study the biochemical and physiological effects of other compounds.
Méthodes De Synthèse
Methyl N-[(BzOCF3F2A)] can be synthesized via a two-step process. The first step involves the reaction of benzyloxycarbonyl chloride with a solution of trifluoroacetic acid and 2-furylalanine in dichloromethane. This reaction produces a mixture of Methyl N-[(BzOCF3F2A)] and its isomer, Methyl N-[(BzOCF2F2A)]. The mixture is then separated by column chromatography and the desired compound is isolated as a white solid.
Applications De Recherche Scientifique
Methyl N-[(BzOCF3F2A)] has been used extensively in scientific research. It has been used to study the structure and function of proteins and to develop new drugs. It has also been used to synthesize peptides and polymers. The compound has been found to be useful in the study of enzyme activity, protein-protein interactions, and the study of post-translational modifications. Additionally, it has been used to study the structure and function of membrane proteins and to investigate the mechanism of drug action.
Propriétés
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5/c1-23-13(21)15(16(17,18)19,12-8-5-9-24-12)20-14(22)25-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,20,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIVGFAPUBSCJ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)

![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)




![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)
